molecular formula C16H16N2O B5002263 1-(1-benzyl-1H-benzimidazol-2-yl)ethanol CAS No. 5663-11-6

1-(1-benzyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B5002263
CAS No.: 5663-11-6
M. Wt: 252.31 g/mol
InChI Key: LKEHINZOIKHAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative characterized by a benzyl group at the 1-position of the benzimidazole core and an ethanol moiety at the 2-position. The benzyl group enhances steric bulk and aromatic interactions, while the ethanol substituent contributes to hydrogen bonding and polarity. This compound is synthesized via alkylation reactions, typically involving benzyl chloride and a benzimidazole precursor under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(19)16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEHINZOIKHAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972068
Record name 1-(1-Benzyl-1H-benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5663-11-6
Record name 1-(1-Benzyl-1H-benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of benzimidazole derivatives with benzyl halides under basic conditions. One common method includes the nucleophilic substitution of 2-benzimidazole with benzyl bromide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Benzimidazole ketones or aldehydes.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

(a) 1-(1-Allyl-1H-benzimidazol-2-yl)ethanol

  • Structural Difference : Allyl group replaces benzyl at the 1-position.
  • Hydrogen Bonding: Crystallographic data reveal O–H···N hydrogen bonds between ethanol and benzimidazole nitrogen, forming chains in the solid state. Similar interactions are expected in the benzyl analog but with altered packing due to benzyl’s bulk . Synthesis: Synthesized via analogous methods using 3-bromopropene instead of benzyl chloride .

(b) (1-Benzyl-1H-benzimidazol-2-yl)methanol

  • Structural Difference: Hydroxymethyl (–CH₂OH) replaces ethanol (–CH₂CH₂OH).
  • Impact: Polarity: The shorter chain in methanol reduces water solubility compared to ethanol derivatives. Hydrogen Bonding: The hydroxymethyl group participates in stronger O–H···N interactions, as evidenced by higher melting points (e.g., 208–210°C for related compounds) . Applications: Used in synthesizing morpholine-substituted inhibitors (e.g., 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine), where the morpholine enhances solubility and bioactivity .

Core Heterocycle Modifications

(a) Chalcone Derivatives (3-aryl-1-(1-benzyl-1H-benzimidazol-2-yl)-2-propen-1-ones)

  • Structural Difference: Propenone (–COCH=CHAr) replaces ethanol.
  • Impact: Bioactivity: Chalcones 8–12 exhibit antimicrobial activity (MIC = 6.25–50 µg/mL against S. aureus and E. coli), attributed to the α,β-unsaturated ketone’s electrophilicity . Reactivity: The propenone group enables Michael addition reactions, unlike the ethanol analog, which is more suited for hydrogen bonding or esterification .

(b) Morpholine Hybrids (e.g., 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine)

  • Structural Difference : Morpholine connected via methylene bridge.
  • Impact: Solubility: The tertiary amine in morpholine improves aqueous solubility (logP ~3.81 for related compounds) compared to the ethanol derivative’s logP ~2.5 (estimated) . Bioactivity: These hybrids are explored as α-glucosidase inhibitors, leveraging morpholine’s ability to form ionic interactions with enzymes .

Substitution Pattern Comparisons

Compound 1-Position Substituent 2-Position Substituent Key Properties
Target Compound Benzyl Ethanol Moderate solubility, hydrogen bonding, intermediate reactivity
1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl Ethanol Lower steric bulk, similar H-bonding, faster alkylation kinetics
(1-Benzyl-1H-benzimidazol-2-yl)methanol Benzyl Methanol Higher melting point (208–210°C), stronger H-bonding, lower solubility
Chalcone Derivatives (8–12) Benzyl Propenone Antimicrobial (MIC 6.25–50 µg/mL), electrophilic reactivity

Q & A

Q. What are the established synthetic routes for 1-(1-benzyl-1H-benzimidazol-2-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: A common route involves condensation of 2-acetylbenzimidazole derivatives with aldehydes under basic conditions. For example:

  • Step 1: Synthesize 2-acetylbenzimidazole by refluxing benzimidazole with acetyl chloride in methanol .
  • Step 2: React the acetylated intermediate with benzyl aldehyde in ethanol/water under NaOH catalysis (6–10% w/v) to form the benzimidazole-ethanol derivative. Stirring time (4–6 hours) and temperature (room temperature to 60°C) critically affect yield .
  • Optimization: Adjust solvent polarity (e.g., aqueous ethanol vs. methanol) to improve crystallinity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR: Use 1H^1H and 13C^{13}C NMR to confirm the benzyl and ethanol substituents. The benzylic proton typically appears as a singlet at δ 5.2–5.5 ppm, while the hydroxyl proton is broad (δ 1.5–2.5 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with Orbitrap instruments (e.g., m/z 191.082 for C16_{16}H15_{15}N2_2O+^+) ensures accurate molecular identification .
  • IR: A strong O–H stretch (~3200–3400 cm1^{-1}) and C=N absorption (~1600 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can conflicting bioactivity data for benzimidazole derivatives be resolved?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., substituent positioning). To address this:

  • Comparative SAR Studies: Test this compound against analogs (e.g., 2-(1-hydroxyethyl)-benzimidazole) in standardized assays (e.g., anti-inflammatory IC50_{50}) .
  • Crystallography: Resolve 3D structures via X-ray diffraction to correlate substituent orientation (e.g., benzyl vs. cyclohexyl) with activity .
  • Statistical Analysis: Use multivariate regression to isolate variables (e.g., logP, steric bulk) influencing bioactivity .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use ethanol/PEG 400 (70:30 v/v) to enhance aqueous solubility while maintaining stability .
  • Salt Formation: React the hydroxyl group with HCl to form a hydrochloride salt, improving bioavailability (confirmed via pH-solubility profiling) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated by dynamic light scattering (DLS) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The benzyl group shows π-π stacking with Tyr385, while the ethanol moiety forms hydrogen bonds with Ser530 .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the compound in ATP-binding pockets (e.g., kinase inhibitors). RMSD values <2 Å indicate stable binding .

Q. What are key considerations for scaling up synthesis without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT): Monitor reaction progress in real-time via inline FTIR to detect intermediates (e.g., enolate formation) .
  • Purification: Replace column chromatography with recrystallization in methanol/water (gradient cooling from 60°C to 4°C) to achieve >98% purity .
  • Green Chemistry: Substitute NaOH with biocatalysts (e.g., lipases) in aqueous media to reduce waste .

Data Contradiction Analysis

Q. Why do different studies report varying anti-inflammatory potencies for this compound?

Methodological Answer: Discrepancies may stem from:

  • Assay Variability: Use standardized LPS-induced RAW264.7 macrophage models to compare IC50_{50} values .
  • Impurity Profiles: Characterize byproducts (e.g., oxidized ethanol derivatives) via LC-MS and exclude batches with >0.5% impurities .
  • Species Differences: Test across human (THP-1) and murine (RAW264.7) cell lines to identify species-specific COX-2 inhibition .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Benzimidazole Derivatives

CompoundIC50_{50} (COX-2 Inhibition, μM)LogPReference
1-(1-Benzyl derivative)0.453.2
2-(1-Hydroxyethyl) analog1.122.8
1-Cyclohexyl derivative0.893.5

Q. Table 2. Optimized Reaction Conditions for Scale-up

ParameterLab Scale (10 g)Pilot Scale (1 kg)
SolventEthanol/water (1:1)Ethanol/water (3:2)
Stirring Time6 hours8 hours
Yield72%68%
Purity (HPLC)97%95%
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.